molecular formula C9H8Cl2O5S B8317701 4-Chloro-5-chlorosulfonyl-2-ethoxybenzoic acid

4-Chloro-5-chlorosulfonyl-2-ethoxybenzoic acid

Cat. No. B8317701
M. Wt: 299.13 g/mol
InChI Key: ZZXGWJJFOWFLLV-UHFFFAOYSA-N
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Patent
US07851626B2

Procedure details

4-Chloro-2-ethoxybenzoic acid (9.4 g, 47 mmol) was added in several portions to cold chlorosulfonic acid (55 mL, Aldrich) stirring at 0-10° C., and the resulting solution was heated at ˜60° C. for 2 h. The resulting dark solution was poured into ice (800 g), and then 500 mL of dichloromethane was added. After stirring for 15 min, the layers were separated and the aqueous layer was extracted with 200 mL of dichloromethane. The organic layers were washed in turn with brine, combined, dried over magnesium sulfate, filtered, and concentrated at room temperature. Crystallization from ether/hexane gave 3.4 g of 4-chloro-5-chlorosulfonyl-2-ethoxybenzoic acid.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:11][CH2:12][CH3:13])[CH:3]=1.[Cl:14][S:15](O)(=[O:17])=[O:16]>ClCCl>[Cl:1][C:2]1[C:10]([S:15]([Cl:14])(=[O:17])=[O:16])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:11][CH2:12][CH3:13])[CH:3]=1

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)OCC
Name
Quantity
55 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
ice
Quantity
800 g
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
stirring at 0-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated at ˜60° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirring for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 200 mL of dichloromethane
WASH
Type
WASH
Details
The organic layers were washed in turn with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at room temperature
CUSTOM
Type
CUSTOM
Details
Crystallization from ether/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1S(=O)(=O)Cl)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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